tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Overview
Description
The compound tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a chemical entity that appears to be a derivative of spiro[piperidine-4,3'-quinoline] with a tert-butyl group as a substituent. While the specific compound is not directly described in the provided papers, the structure suggests it is a spiro compound, which means it contains two rings that share one common atom. The presence of a fluoro group and a tert-butyl group indicates potential modifications to the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and can be influenced by the presence of tert-butyl groups. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, the synthesis of spiro compounds, such as the spirobiradical mentioned in one of the papers, involves the fusion of two dihydroacridine skeletons at an sp3-carbon atom . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups and spiro configurations has been studied using X-ray diffraction. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain . The presence of a fluoro group can influence the electronic distribution and molecular geometry, which can be confirmed by similar structural analysis techniques.
Chemical Reactions Analysis
The reactivity of tert-butylated compounds can be influenced by the steric hindrance provided by the tert-butyl group. For example, tert-butylation has been shown to be a useful method to reduce intermolecular interactions without affecting the degeneracy of the singly occupied molecular orbitals . The fluoro group can also affect the reactivity, potentially making the compound more susceptible to nucleophilic attack at the carbon adjacent to the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylated compounds and their derivatives can be quite distinct. The tert-butyl group can increase the hydrophobicity and steric bulk, affecting solubility and crystallization behavior. The presence of a fluoro group can alter the compound's polarity and potentially its boiling and melting points. The crystal packing and hydrogen bonding patterns observed in similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which forms weak C–H···O interactions and aromatic π–π stacking interactions, could provide insights into the physical properties of the compound .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.
Future Directions
The future directions for research on “tert-Butyl 6’-fluoro-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This would provide a more comprehensive understanding of the compound and its potential applications.
properties
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)11-12-10-13(19)4-5-14(12)20-15(18)22/h4-5,10H,6-9,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJLEXCLVYXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC(=C3)F)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107486 | |
Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439899-53-2 | |
Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101107486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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